3,4-Dihydro-6,7-di(methoxy-d3)isoquinoline

Isotopic Purity LC-MS Internal Standard Deuterium Incorporation

3,4-Dihydro-6,7-di(methoxy-d3)isoquinoline is a hexa-deuterated internal standard (+6 Da) for definitive LC-MS/MS quantification of Tetrabenazine and dihydrotetrabenazine. Unlike non-deuterated analogs, it eliminates co-elution and mass overlap, enabling precise matrix effect correction for ANDA-supporting bioequivalence and pharmacokinetic studies. In QC, it provides interference-free quantification of Impurity 9 in Tetrabenazine API per ICH Q3A. Site-specific deuteration also supports ¹H NMR metabolomics. ≥98% purity.

Molecular Formula C11H13NO2
Molecular Weight 197.26 g/mol
CAS No. 1221885-61-5
Cat. No. B6328748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-6,7-di(methoxy-d3)isoquinoline
CAS1221885-61-5
Molecular FormulaC11H13NO2
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=NCCC2=C1)OC
InChIInChI=1S/C11H13NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-7H,3-4H2,1-2H3/i1D3,2D3
InChIKeyNSLJVQUDZCZJLK-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-6,7-di(methoxy-d3)isoquinoline (CAS 1221885-61-5): Baseline Identification and Physicochemical Properties


3,4-Dihydro-6,7-di(methoxy-d3)isoquinoline (CAS 1221885-61-5) is a stable isotope-labeled derivative of 6,7-dimethoxy-3,4-dihydroisoquinoline, in which both methoxy groups are fully deuterated (each contains three deuterium atoms, for a total of six deuterium atoms per molecule) . The compound has a molecular formula of C11H7D6NO2 and a molecular weight of 197.26 g/mol . It is primarily utilized as an internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays [1].

Why Non-Deuterated 3,4-Dihydro-6,7-dimethoxyisoquinoline Cannot Substitute for 3,4-Dihydro-6,7-di(methoxy-d3)isoquinoline in Quantitative Bioanalysis


In quantitative LC-MS/MS workflows, non-deuterated analogs cannot serve as reliable internal standards due to their identical mass-to-charge (m/z) ratio and retention time as the target analyte [1]. This co-elution and mass overlap prevent accurate peak integration and introduce significant matrix effect variability. Deuterated internal standards such as 3,4-Dihydro-6,7-di(methoxy-d3)isoquinoline provide a distinct m/z shift (e.g., +6 Da) and near-identical chemical behavior, enabling precise correction for ion suppression, extraction recovery, and instrument drift .

Quantitative Differentiation Evidence for 3,4-Dihydro-6,7-di(methoxy-d3)isoquinoline vs. Non-Deuterated and Alternative Deuterated Analogs


Isotopic Purity: 98% Deuterium Incorporation Enables Accurate MS Quantification

The target compound, 3,4-Dihydro-6,7-di(methoxy-d3)isoquinoline, is supplied with a specification of ≥98% isotopic purity . This high level of deuterium incorporation ensures minimal interference from unlabeled (d0) isotopologues. In contrast, lower-purity deuterated analogs (e.g., <95% isotopic enrichment) can produce a measurable d0 peak that overlaps with the non-deuterated analyte signal, compromising the accuracy of the internal standard method [1].

Isotopic Purity LC-MS Internal Standard Deuterium Incorporation

Molecular Weight Differential: +6.03 Da Shift Facilitates Unambiguous MS/MS Detection

3,4-Dihydro-6,7-di(methoxy-d3)isoquinoline exhibits a monoisotopic mass of 197.132 g/mol (molecular weight 197.26 g/mol) due to the presence of six deuterium atoms . The non-deuterated analog, 6,7-dimethoxy-3,4-dihydroisoquinoline, has a molecular weight of 191.23 g/mol . This +6.03 Da mass shift ensures baseline separation in the mass analyzer from the endogenous or unlabeled analyte, preventing quantitation bias caused by natural isotope abundance overlap [1].

Mass Spectrometry Stable Isotope Labeling Quantitative Bioanalysis

Position-Specific Deuteration: Methoxy Group Labeling Retains Structural Fidelity for Tetrabenazine Impurity Tracking

3,4-Dihydro-6,7-di(methoxy-d3)isoquinoline is the deuterated form of Tetrabenazine Impurity 9 (6,7-dimethoxy-3,4-dihydroisoquinoline) [1]. While alternative deuterated isoquinoline analogs (e.g., Isoquinoline-D7) exist, they lack the 6,7-methoxy substitution pattern critical for mimicking the chromatographic behavior of the Tetrabenazine-related substance [2]. This target compound is specifically recommended for use as an internal standard in methods developed for Abbreviated New Drug Applications (ANDA) and commercial production quality control (QC) of Tetrabenazine [1].

Tetrabenazine Deuterated Impurity Method Validation

Storage Stability: Solid-State Stability at -20°C for 3 Years Ensures Long-Term Analytical Consistency

According to vendor specifications, 3,4-Dihydro-6,7-di(methoxy-d3)isoquinoline is stable when stored as a powder at -20°C for up to 3 years . This stability profile is critical for laboratories requiring long-term, traceable reference standards. In contrast, the non-deuterated analog (6,7-dimethoxy-3,4-dihydroisoquinoline) is a low-melting solid (39-40°C) that may be prone to degradation or hydration under ambient storage, necessitating stricter handling .

Stability Storage Conditions Reference Standard Management

Optimal Use Cases for 3,4-Dihydro-6,7-di(methoxy-d3)isoquinoline in Pharmaceutical and Bioanalytical Workflows


Regulated Bioanalysis of Tetrabenazine and Its Metabolites in Plasma

This deuterated compound serves as the definitive internal standard for LC-MS/MS methods quantifying Tetrabenazine and its primary metabolite, dihydrotetrabenazine, in human plasma. Its +6 Da mass shift and near-identical chromatographic retention time to the non-deuterated Impurity 9 correct for matrix effects and extraction variability . This application is essential for therapeutic drug monitoring (TDM) and pharmacokinetic studies supporting Abbreviated New Drug Applications (ANDAs). [1]

Quantification of 6,7-Dimethoxy-3,4-dihydroisoquinoline (Impurity 9) in Tetrabenazine API

In pharmaceutical quality control, this deuterated standard enables accurate, interference-free quantification of the process-related impurity 6,7-dimethoxy-3,4-dihydroisoquinoline in Tetrabenazine active pharmaceutical ingredient (API) batches. This aligns with ICH Q3A guidelines for impurity testing, where a stable isotope-labeled analog of the specific impurity is the preferred approach for method validation and routine release testing.

NMR-Based Metabolomics and Structural Confirmation Studies

The site-specific deuteration of the methoxy groups allows this compound to be used as an internal standard in ¹H NMR-based metabolomics, where the absence of the methoxy proton signal simplifies spectral interpretation while maintaining identical chemical shift behavior of the remaining protons . This is particularly valuable for quantifying trace-level isoquinoline derivatives in complex biological matrices without spectral overlap. [1]

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